molecular formula C10H14O3 B13933053 Spiro[3.5]nonane-1,3-dione, 7-methoxy-

Spiro[3.5]nonane-1,3-dione, 7-methoxy-

Cat. No.: B13933053
M. Wt: 182.22 g/mol
InChI Key: OMUZMYWBVAKMRP-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-1,3-dione, 7-methoxy- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. This compound is known for its stability and interesting chemical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[3.5]nonane-1,3-dione typically involves multi-step reactions. One common method starts with cyclohexanecarboxylic acid chloride, which undergoes a series of reactions to form the desired spiro compound. The reaction conditions often include the use of triethylamine in diethyl ether and hexane, followed by treatment with hydrochloric acid and water .

Industrial Production Methods

While specific industrial production methods for Spiro[3.5]nonane-1,3-dione, 7-methoxy- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-1,3-dione, 7-methoxy- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

Spiro[3.5]nonane-1,3-dione, 7-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[3.5]nonane-1,3-dione, 7-methoxy- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-7,9-dione
  • Spiro[5.5]undecane-2,4-dione
  • Spiro[3.5]nonane-6,8-dione

Uniqueness

Spiro[3.5]nonane-1,3-dione, 7-methoxy- is unique due to its specific structural configuration and the presence of the methoxy group, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a distinct and valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

7-methoxyspiro[3.5]nonane-1,3-dione

InChI

InChI=1S/C10H14O3/c1-13-7-2-4-10(5-3-7)8(11)6-9(10)12/h7H,2-6H2,1H3

InChI Key

OMUZMYWBVAKMRP-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2(CC1)C(=O)CC2=O

Origin of Product

United States

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